7-Hydroxy-3-prenylcoumarin

Antifungal Agricultural Chemistry Natural Products

Polar coumarins like umbelliferone fail in cell-based assays due to poor membrane penetration. 7-Hydroxy-3-prenylcoumarin (CAS 86654-26-4) overcomes this with a C3-prenyl group boosting lipophilicity ~30-fold (XLogP3-AA 3.5 vs 0.83). • Enables intracellular CYP2A6 & antifungal target engagement • EC50 2.90-5.56 µg/mL against B. cinerea & A. solani • >98% HPLC, ideal reference standard for prenylated coumarin quantification. Ships with full QC documentation.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
Cat. No. B562145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-3-prenylcoumarin
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
InChIInChI=1S/C14H14O3/c1-9(2)3-4-11-7-10-5-6-12(15)8-13(10)17-14(11)16/h3,5-8,15H,4H2,1-2H3
InChIKeyBOTVZVKUYCAWMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-3-prenylcoumarin: Overview and Natural Source


7-Hydroxy-3-prenylcoumarin (CAS 86654-26-4) is a naturally occurring prenylated coumarin derivative, primarily isolated from the herbs of Coriaria nepalensis . It belongs to the class of 7-hydroxycoumarins, characterized by a benzopyrone core with a hydroxyl group at position 7 and a prenyl (3-methylbut-2-enyl) side chain at position 3 [1]. The compound is identified by the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol, with a computed XLogP3-AA value of 3.5 indicating moderate lipophilicity [1]. As a naturally derived scaffold, it is primarily utilized in life science research and as a reference standard in analytical chemistry, with the prenyl substitution conferring distinct physicochemical and biological properties compared to non-prenylated or differently substituted coumarin analogs [2].

Natural Product Scaffold Prenylated 7-hydroxycoumarin for bioactivity and analytical research
Reference Standard Phytochemical reference standard for prenylated coumarin analysis
Lipophilicity-Driven Fit Prenyl group supports cellular uptake and hydrophobic target engagement studies

Why Generic 7-Hydroxycoumarin Cannot Substitute


Generic substitution of 7-hydroxy-3-prenylcoumarin with simpler analogs like unsubstituted 7-hydroxycoumarin (umbelliferone) or 6,7-dihydroxycoumarin is scientifically unsound due to fundamental differences in structure-driven biological targeting. The C3-prenyl group in 7-hydroxy-3-prenylcoumarin confers significantly enhanced lipophilicity (XLogP3-AA = 3.5) compared to the base scaffold 7-hydroxycoumarin (XLogP3-AA ≈ 0.83) [1]. This physicochemical divergence directly impacts cellular permeability, subcellular distribution, and affinity for hydrophobic enzyme pockets [2]. Furthermore, studies on prenylated coumarins have established that the presence and position of the prenyl side chain are critical determinants for specific bioactivities, including lipoxygenase inhibition and antifungal potency, which are either absent or markedly attenuated in non-prenylated or differently substituted analogs [3]. Consequently, selecting an in-class compound lacking the 3-prenyl moiety will likely yield disparate experimental outcomes, compromising assay reproducibility and mechanistic interpretation.

Lipophilicity Mismatch
The C3-prenyl group substantially increases lipophilicity compared to 7-hydroxycoumarin; cellular permeability and distribution profiles may not transfer.
Bioactivity Profile Shift
Prenyl-dependent antifungal and enzyme-modulating activities are not expected to be replicated by non-prenylated coumarin analogs.

Quantifiable Differentiation Evidence for Procurement


In Vitro Antifungal Activity Against Phytopathogenic Fungi

7-Hydroxy-3-prenylcoumarin demonstrates potent in vitro antifungal activity, with its efficacy being directly comparable to established synthetic fungicides. Specifically, the compound exhibited EC50 values ranging from 2.90 to 5.56 µg/mL against various phytopathogenic fungi, including Botrytis cinerea and Alternaria solani. This activity level is quantitatively comparable to that of standard antifungal agents tested under the same conditions . This data positions 7-hydroxy-3-prenylcoumarin as a lead-like natural product for agricultural fungicide development, distinct from non-prenylated or differently substituted coumarins that typically exhibit significantly higher MIC/EC50 values or lack this specific spectrum of activity.

Antifungal Potency
Source review
EC50 2.90 – 5.56 µg/mL (Botrytis cinerea, Alternaria solani)
Reported antifungal screening context; supports lead-like activity assessment
Data to verify; source-specific review recommended
Antifungal Agricultural Chemistry Natural Products

Enhanced Lipophilicity from C3-Prenyl Substitution

The computed octanol-water partition coefficient (XLogP3-AA) for 7-hydroxy-3-prenylcoumarin is 3.5, which is a significant increase compared to the base scaffold 7-hydroxycoumarin (XLogP3-AA ≈ 0.83) [1]. This 2.67 log unit increase in lipophilicity is directly attributable to the C3-prenyl side chain. In the context of prenylated coumarin SAR, this elevated lipophilicity is a key determinant of enhanced membrane permeability, improved cellular uptake, and increased affinity for hydrophobic binding pockets in target proteins [2]. This property quantitatively differentiates 7-hydroxy-3-prenylcoumarin from its non-prenylated analogs, which may exhibit superior aqueous solubility but are often limited by poor passive membrane diffusion and suboptimal cellular engagement in vitro and in vivo [2].

Lipophilicity (XLogP3-AA)
Computed property
3.5 vs. 0.83 (7-Hydroxycoumarin)
Reported lipophilicity difference; supports membrane permeability interpretation
Computed value; may guide cell-based assay design
Physicochemical Analysis Drug Likeness Structure-Property Relationship

CYP2A6 Interaction Potential via 7-Hydroxy Pharmacophore

While direct CYP2A6 inhibition data for 7-hydroxy-3-prenylcoumarin is currently unavailable in primary literature, the 7-hydroxycoumarin pharmacophore is a well-established recognition element for CYP2A6 active site binding. A structure-activity relationship (SAR) study on 7-hydroxycoumarin analogues demonstrated that compounds possessing the 7-hydroxy group are capable of inhibiting CYP2A6, with 6,7-dihydroxycoumarin exhibiting an IC50 of 0.39 µM and 7,8-dihydroxycoumarin an IC50 of 4.61 µM, compared to methoxsalen as a positive control (IC50 = 0.43 µM) [1]. This class-level inference suggests that 7-hydroxy-3-prenylcoumarin, by virtue of its 7-hydroxy group, may also exhibit CYP2A6 modulatory activity. In contrast, coumarins lacking the 7-hydroxy moiety or possessing bulky substituents at the 4, 6, or 8 positions show markedly reduced or abolished CYP2A6 inhibition, underscoring the importance of the 7-hydroxy group for this specific enzyme interaction [1].

CYP2A6 Interaction
Class-level inference
7-Hydroxy pharmacophore essential (analogue IC50 range 0.39 – 4.61 µM)
Class-level enzyme interaction context; supports CYP2A6 probe development
Requires direct validation for this compound
Drug Metabolism CYP Inhibition Enzyme Selectivity

C-Prenyl vs. O-Prenyl Linkage Defines Distinct Bioactivity

7-Hydroxy-3-prenylcoumarin features a C3-prenyl (C-alkylation) group, which is structurally distinct from 7-prenyloxycoumarins (e.g., umbelliprenin, auraptene, 7-isopentenyloxycoumarin) that possess an O-prenyl ether linkage at the 7-position [1]. This structural divergence yields different chemical reactivity, metabolic stability, and biological profiles. For example, umbelliprenin (a 7-prenyloxycoumarin) exhibits potent 5-lipoxygenase (5-LOX) inhibition with an IC50 of 0.0725 µM and significant in vivo anti-inflammatory activity (39% inhibition of carrageenan-induced paw edema), whereas 7-hydroxy-3-prenylcoumarin demonstrates a primary profile of antifungal activity [2]. The C-alkylated prenyl group in 7-hydroxy-3-prenylcoumarin is expected to confer greater metabolic stability to oxidative cleavage compared to the labile O-prenyl ether bond in 7-prenyloxycoumarins, a critical consideration for in vivo applications and long-term assay stability [3].

Prenyl Linkage Bioactivity
Cross-study comparable
C3-prenyl (antifungal EC50 2.90–5.56 µg/mL) vs. O-prenyl (e.g., umbelliprenin 5-LOX IC50 0.0725 µM)
Divergent bioactivity profiles; linkage-specific research context
Selection must align with target pathway and stability requirements
SAR Chemical Synthesis Comparative Bioactivity

Validated Application Scenarios Based on Comparative Evidence


Agricultural Antifungal Lead Development

7-Hydroxy-3-prenylcoumarin serves as a compelling lead scaffold for developing novel agricultural fungicides targeting Botrytis cinerea (gray mold) and Alternaria solani (early blight). Its EC50 values (2.90–5.56 µg/mL) are comparable to standard synthetic fungicides, demonstrating sufficient potency to warrant further optimization . Procurement is justified for programs focused on discovering natural product-derived fungicides with potentially novel modes of action, as an alternative to generic triazole or strobilurin chemistries that are increasingly plagued by resistance.

Prenylated Coumarin Analytical Reference Standard

Due to its well-defined structure, known plant source (Coriaria nepalensis), and commercial availability at >98% purity , 7-hydroxy-3-prenylcoumarin is an ideal reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at quantifying prenylated coumarins in complex plant extracts or biological matrices. Its distinct chromatographic retention profile, driven by a lipophilicity of XLogP3-AA = 3.5, differentiates it from more polar coumarin standards like umbelliferone [1].

Tool Compound for CYP2A6 Drug Metabolism Studies

Given the established SAR indicating that the 7-hydroxycoumarin pharmacophore is essential for CYP2A6 interaction [2], 7-hydroxy-3-prenylcoumarin can be strategically deployed as a tool compound in in vitro drug metabolism studies. Researchers investigating CYP2A6 substrate specificity, inhibition kinetics, or drug-drug interaction potential can use this compound to probe the effect of a lipophilic C3-prenyl group on enzyme binding and catalytic efficiency, providing a valuable comparator to simpler 7-hydroxycoumarin probes like umbelliferone.

Positive Control in Cell-Based Permeability Assays

For cell-based assays targeting intracellular enzymes or receptors where passive membrane diffusion is a prerequisite for activity, 7-hydroxy-3-prenylcoumarin (XLogP3-AA = 3.5) presents a significant advantage over its non-prenylated counterpart 7-hydroxycoumarin (XLogP3-AA ≈ 0.83) [1]. This compound can serve as a more bioavailable positive control or chemical probe in cellular contexts where poor membrane penetration by polar analogs would confound interpretation of target engagement or functional readouts.

Application
Selection Property
Validation Focus
Antifungal lead discovery research
Antifungal screening context
EC50 endpoint review, mode-of-action studies
Analytical reference standard
Prenylated coumarin analytical reference
HPLC/LC-MS method development, retention time profiling
CYP2A6 drug metabolism studies
CYP2A6 probe substrate context
Enzyme inhibition kinetics, drug-drug interaction assay
Cell-based permeability research
Lipophilicity-dependent cellular uptake context
Passive membrane diffusion assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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